(S)-2-((S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid

Catalog No.
S2728332
CAS No.
159858-21-6
M.F
C26H32N4O6
M. Wt
496.564
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)...

CAS Number

159858-21-6

Product Name

(S)-2-((S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid

IUPAC Name

(2S)-5-(carbamoylamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoic acid

Molecular Formula

C26H32N4O6

Molecular Weight

496.564

InChI

InChI=1S/C26H32N4O6/c1-15(2)22(23(31)29-21(24(32)33)12-7-13-28-25(27)34)30-26(35)36-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,29,31)(H,30,35)(H,32,33)(H3,27,28,34)/t21-,22-/m0/s1

InChI Key

ZJLNQOIFTYLCHC-VXKWHMMOSA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Solubility

not available

(S)-2-((S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid) is a complex organic compound characterized by its unique structural features, including a fluorene moiety and various functional groups such as amides and ureas. This compound is notable for its potential applications in medicinal chemistry, particularly in drug design due to its intricate structure that may interact favorably with biological targets.

  • Wear gloves and eye protection when handling the compound.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to proper chemical waste disposal procedures.

The chemical reactivity of this compound can be analyzed through various types of reactions, including:

  • Amide Formation: The reaction between carboxylic acids and amines to form amides is a crucial step in the synthesis of this compound. The presence of the fluorene group may influence the reaction kinetics and thermodynamics.
  • Urea Formation: The urea linkage in the compound can participate in hydrolysis reactions under acidic or basic conditions, leading to the release of ammonia and the corresponding carboxylic acid.
  • Nucleophilic Substitution: The methoxycarbonyl group can undergo nucleophilic attack, which may alter the compound's biological activity.

These reactions are mediated by specific enzymes in biological systems, highlighting the importance of the compound's structure in determining its reactivity and stability

  • Antitumor Activity: Due to its complex structure, it may interact with cellular pathways involved in tumor growth.
  • Antimicrobial Properties: Structural features akin to known antimicrobial agents could suggest efficacy against various pathogens.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic applications .

The synthesis of (S)-2-((S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid) typically involves several steps:

  • Protection of Amino Groups: Initial protection of amino groups is crucial to prevent unwanted reactions during subsequent steps.
  • Formation of Urea Linkage: Reacting an appropriate amine with a carbonyl compound to form the urea linkage.
  • Coupling Reactions: Utilizing coupling agents to facilitate the formation of peptide bonds between amino acids or derivatives.
  • Deprotection Steps: Finally, removing protective groups to yield the final product.

Each step requires careful optimization of conditions such as temperature, pH, and solvent choice to maximize yield and purity .

This compound holds potential applications in various fields:

  • Medicinal Chemistry: Its unique structure may lead to the development of new therapeutic agents targeting specific diseases, particularly cancer and infectious diseases.
  • Biotechnology: Could be utilized in designing enzyme inhibitors or as a scaffold for drug discovery.
  • Material Science: The fluorene moiety might provide interesting properties for materials used in organic electronics or photonics .

Interaction studies involving (S)-2-((S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid) focus on its binding affinity to biological macromolecules such as proteins and nucleic acids. Techniques such as:

  • Surface Plasmon Resonance (SPR): To assess binding kinetics and affinity.
  • Nuclear Magnetic Resonance (NMR): To study conformational changes upon binding.
  • Molecular Docking Studies: To predict interaction sites and affinities with target proteins.

These studies are essential for understanding the mechanism of action and optimizing the compound for therapeutic use .

Several compounds share structural similarities with (S)-2-((S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid). Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1. N-(fluorenyl)methoxycarbonyl-L-alanineFluorene moiety, methoxycarbonyl groupUsed in peptide synthesis
2. 5-(fluorenyl)uracilFluorene ring, uracil baseAntiviral activity
3. FluorenylmethanolSimple alcohol derivativeSolvent properties in organic synthesis

The uniqueness of (S)-2-((S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid lies in its combination of multiple functional groups that may enhance its biological activity compared to these simpler analogs .

XLogP3

2.9

Dates

Modify: 2023-08-16

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